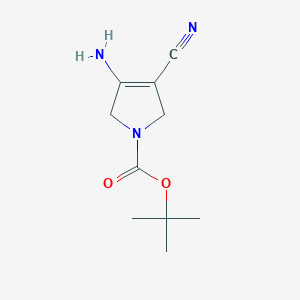

Tert-butyl 3-amino-4-cyano-2,5-dihydro-1H-pyrrole-1-carboxylate

Descripción general

Descripción

Tert-butyl 3-amino-4-cyano-2,5-dihydro-1H-pyrrole-1-carboxylate: is a synthetic organic compound that belongs to the class of pyrroles Pyrroles are five-membered heterocyclic compounds containing one nitrogen atom

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Starting Materials: The synthesis typically begins with commercially available starting materials such as tert-butyl 2,5-dihydro-1H-pyrrole-1-carboxylate.

Reaction Steps:

Reaction Conditions: These reactions are often carried out under mild to moderate temperatures (0-100°C) and may require the use of solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).

Industrial Production Methods

In an industrial setting, the synthesis of tert-butyl 3-amino-4-cyano-2,5-dihydro-1H-pyrrole-1-carboxylate would involve scaling up the laboratory procedures with optimizations for yield and purity. This might include continuous flow reactors for better control over reaction conditions and the use of automated systems for precise reagent addition.

Análisis De Reacciones Químicas

Organocatalyzed Functionalization

The Boc-protected amino and cyano groups enable participation in organocatalyzed transformations. For example:

-

Michael Addition-Cyclization : Reacts with benzylidenemalononitrile in the presence of thiourea-based organocatalysts to form dihydropyrano[2,3-c]pyrrole derivatives (Scheme 1). This proceeds via conjugate addition, 6-exo-dig cyclization, and tautomerization, yielding racemic products (36% yield) .

-

Enantioselective Pathways : While initial studies yielded racemic products, chiral catalysts (e.g., quinuclidine-derived thioureas) have been explored to induce enantioselectivity .

Table 1: Organocatalyzed Reaction Outcomes

| Catalyst | Yield (%) | Enantioselectivity (ee) | Product Structure |

|---|---|---|---|

| Thiourea I | 36 | Racemic | Dihydropyrano[2,3-c]pyrrole 3 |

| Quinuclidine II | 32 | Racemic | Dihydropyrano[2,3-c]pyrrole 3 |

Cross-Coupling Reactions

The dihydro-pyrrole scaffold can undergo functionalization via Suzuki-Miyaura coupling:

-

Borylation : Conversion to boronate esters (e.g., tert-butyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,5-dihydro-1H-pyrrole-1-carboxylate) using Pd(dppf)Cl₂ and bis(pinacolato)diboron (41–70% yield) .

-

Coupling Partners : Reacts with aryl/heteroaryl halides to furnish biaryl derivatives, key intermediates in drug discovery .

Table 2: Borylation Reaction Optimization

| Substrate | Catalyst | Time (h) | Yield (%) | Reference |

|---|---|---|---|---|

| Tert-butyl pyrrole | Pd(dppf)Cl₂ | 4 | 41 | |

| Tert-butyl pyrrole | Pd(dppf)Cl₂ | 18 | 70 |

Acylation and Deprotection

-

Boc Deprotection : Treatment with HCl in dioxane removes the tert-butoxycarbonyl (Boc) group, generating a free amine for further derivatization (e.g., acylation with cyclopropanecarbonyl chloride) .

-

N-Acylations : Reacts with acyl chlorides (e.g., benzoyl chloride) to form amides, enhancing solubility for biological studies .

Cyclization and Ring-Opening

-

Intramolecular Cyclization : The amino and cyano groups facilitate cyclization under acidic conditions, forming fused pyrrolidine or pyridine derivatives .

-

Oxidation : Oxidizes to pyrrole derivatives using mild agents (e.g., O₂) or stronger oxidants (e.g., CrO₃) .

Table 3: Oxidation Outcomes

| Oxidizing Agent | Product | Yield (%) | Notes |

|---|---|---|---|

| O₂ | Pyrrole-3-carbonitrile | N/R | Mild conditions |

| CrO₃ | Pyrrole-3-carboxylic acid | N/R | Requires acidic medium |

Nucleophilic Reactivity

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Tert-butyl 3-amino-4-cyano-2,5-dihydro-1H-pyrrole-1-carboxylate has shown promise in the development of pharmaceuticals. Its structural characteristics allow it to interact with biological targets effectively. Research indicates that derivatives of this compound may exhibit anti-inflammatory and anti-cancer properties, making it a candidate for further pharmacological studies.

Case Study: Anticancer Activity

A study investigated the anticancer potential of pyrrole derivatives, including this compound. The results indicated that these compounds could inhibit tumor growth in vitro and in vivo, suggesting a pathway for developing new cancer therapies.

Organic Synthesis

This compound serves as a valuable building block in organic synthesis. Its ability to undergo various chemical reactions makes it suitable for creating more complex organic molecules, including pharmaceuticals and agrochemicals.

Synthesis Pathways

This compound can be synthesized through several methods:

- Cyclization Reactions: Utilizing amines and cyano compounds to form the pyrrole ring.

- Functionalization Reactions: Modifying the tert-butyl group or the carboxylate moiety to enhance reactivity or selectivity.

Materials Science

In materials science, this compound has potential applications in developing polymers and other materials due to its unique electronic properties. Research into its use as a monomer for synthesizing conductive polymers is ongoing.

Application Example: Conductive Polymers

Studies have explored incorporating this compound into polymer matrices to enhance conductivity and mechanical properties.

Data Table: Summary of Applications

| Application Area | Description | Notable Findings |

|---|---|---|

| Medicinal Chemistry | Potential anti-inflammatory and anticancer properties | Inhibition of tumor growth in vitro |

| Organic Synthesis | Building block for complex organic molecules | Effective cyclization and functionalization |

| Materials Science | Development of conductive polymers | Enhanced conductivity and mechanical properties |

Mecanismo De Acción

The mechanism by which tert-butyl 3-amino-4-cyano-2,5-dihydro-1H-pyrrole-1-carboxylate exerts its effects depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The cyano group can act as an electrophile, while the amino group can participate in hydrogen bonding, influencing the compound’s binding affinity and specificity.

Comparación Con Compuestos Similares

Similar Compounds

Tert-butyl 2,5-dihydro-1H-pyrrole-1-carboxylate: Lacks the amino and cyano groups, making it less versatile in chemical reactions.

3-Amino-4-cyano-2,5-dihydro-1H-pyrrole-1-carboxylate: Without the tert-butyl group, it may have different solubility and stability properties.

Uniqueness

Tert-butyl 3-amino-4-cyano-2,5-dihydro-1H-pyrrole-1-carboxylate is unique due to the combination of its functional groups, which provide a balance of reactivity and stability. The tert-butyl group offers steric protection, enhancing the compound’s stability, while the amino and cyano groups provide sites for further chemical modifications.

Actividad Biológica

Tert-butyl 3-amino-4-cyano-2,5-dihydro-1H-pyrrole-1-carboxylate (CAS: 1227461-24-6) is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews its synthesis, biological properties, and relevant case studies, supported by data tables and research findings.

Molecular Formula: C10H15N3O2

Molecular Weight: 209.25 g/mol

Purity: ≥95%

IUPAC Name: this compound

CAS Number: 1227461-24-6

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from readily available pyrrole derivatives. The incorporation of the tert-butyl group and the cyano functionality is crucial for enhancing the compound's biological activity.

Biological Activity

Research indicates that compounds similar to tert-butyl 3-amino-4-cyano-2,5-dihydro-1H-pyrrole derivatives exhibit significant biological activities, particularly as potential inhibitors of various enzymes and receptors involved in cancer progression.

Antitumor Activity

Studies have shown that pyrrole derivatives can interact with ATP-binding domains of growth factor receptors such as EGFR (Epidermal Growth Factor Receptor) and VEGFR2 (Vascular Endothelial Growth Factor Receptor 2). These interactions suggest a potential for antitumor activity through inhibition of receptor signaling pathways critical for tumor growth and metastasis .

Table 1: Summary of Biological Activities of Pyrrole Derivatives

The proposed mechanism by which tert-butyl 3-amino-4-cyano derivatives exert their biological effects includes:

- Inhibition of Tyrosine Kinases: By binding to the ATP-binding sites on EGFR and VEGFR2.

- Alteration of Membrane Properties: Intercalation into lipid bilayers may disrupt membrane integrity and function, potentially leading to apoptosis in cancer cells .

- Antioxidant Properties: Some derivatives have shown the ability to scavenge free radicals, contributing to their therapeutic potential against oxidative stress-related diseases .

Case Studies

A notable study demonstrated that a related pyrrole derivative inhibited the growth of various cancer cell lines in vitro, with specific focus on colon cancer models. The compound exhibited low toxicity while maintaining significant antiproliferative effects .

Case Study Summary:

| Study Focus | Findings | |

|---|---|---|

| In vitro antiproliferative | Inhibition of colon cancer cell lines | Potential for development as an antitumor agent |

| Interaction with lipid membranes | Increased conductance and capacity | Suggests membrane disruption leading to cell death |

Propiedades

IUPAC Name |

tert-butyl 3-amino-4-cyano-2,5-dihydropyrrole-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N3O2/c1-10(2,3)15-9(14)13-5-7(4-11)8(12)6-13/h5-6,12H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUWAEUIARMWGSF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(=C(C1)N)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1227461-24-6 | |

| Record name | tert-butyl 3-amino-4-cyano-2,5-dihydro-1H-pyrrole-1-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.